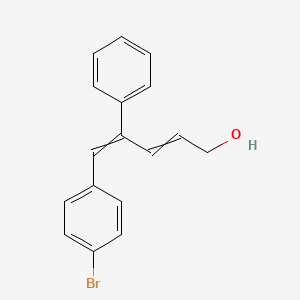
5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol is an organic compound characterized by the presence of a bromophenyl group and a phenyl group attached to a penta-2,4-dien-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the use of Grignard reagents, where the bromophenyl group is introduced through a Grignard reaction followed by subsequent functionalization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromophenyl group attached to an acetic acid moiety.
4-(4-Bromophenyl)thiazol-2-amine: A thiazole derivative with a bromophenyl group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: An isoxazole compound with bromophenyl and hydroxyphenyl groups.
Uniqueness
5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol is unique due to its penta-2,4-dien-1-ol backbone, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
921195-45-1 |
|---|---|
Molekularformel |
C17H15BrO |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-4-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C17H15BrO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2 |
InChI-Schlüssel |
AOEQZASVIRHNIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
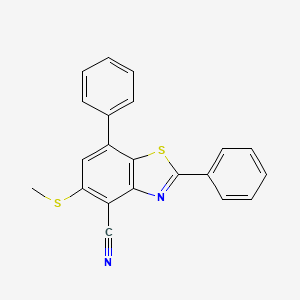
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
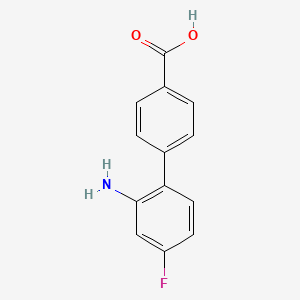
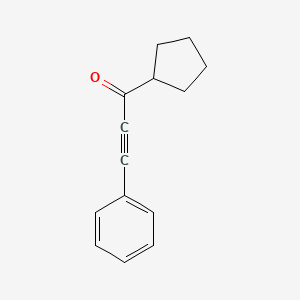
![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
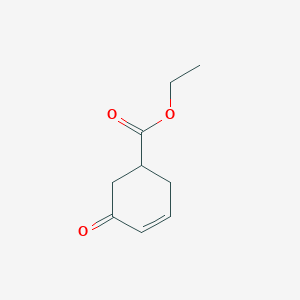
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
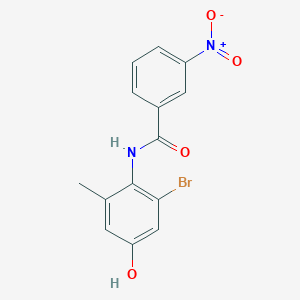
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
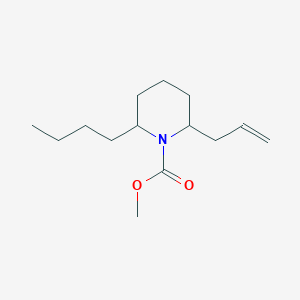
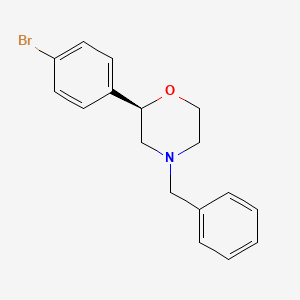
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
